Product packaging for Cissaglaberrimine(Cat. No.:)

Cissaglaberrimine

Cat. No.: B1251307
M. Wt: 281.3 g/mol
InChI Key: CBHABFQDMCRWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cissaglaberrimine is a natural aporphine alkaloid first isolated from the stems and leaves of Cissampelos glaberrima . Its structure has been determined by spectroscopic analysis to be 1,2-methylenedioxy-3-hydroxyaporphine . This compound is of significant interest in pharmacological research due to its documented biological activity. Studies have demonstrated that this compound possesses tracheal relaxant properties, reducing spontaneous tone and inhibiting contractions induced by agents like carbachol and histamine in guinea-pig tracheal preparations . The compound has also been identified alongside other bioactive aporphine alkaloids in the Cissampelos genus, which are known for traditional uses including muscle relaxation and anti-inflammatory effects . Researchers utilize this compound to explore smooth muscle physiology, potential therapeutic applications for respiratory conditions, and the broader pharmacological profile of aporphine alkaloids. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO3 B1251307 Cissaglaberrimine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaen-7-ol

InChI

InChI=1S/C17H15NO3/c19-15-11-5-6-18-12-7-9-3-1-2-4-10(9)14(13(11)12)16-17(15)21-8-20-16/h1-4,12,18-19H,5-8H2

InChI Key

CBHABFQDMCRWKQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC3=CC=CC=C3C4=C5C(=C(C1=C24)O)OCO5

Synonyms

cissaglaberrimine

Origin of Product

United States

Ethnobotanical Context and Natural Occurrence of Cissaglaberrimine

Botanical Sources of Cissaglaberrimine

This compound, a novel aporphine (B1220529) alkaloid, is primarily isolated from Cissampelos glaberrima researchgate.netaminer.cn. This species is a flowering plant belonging to the Menispermaceae family selinawamucii.com. The compound has been successfully extracted from the dried stems, leaves, and root barks of the plant aminer.cnthieme-connect.comnih.gov. Spectroscopic analysis was instrumental in establishing its structure as 1,2-methylenedioxy-3-hydroxyaporphine aminer.cn.

Cissampelos glaberrima, also known as Smooth Cissampelos, is a perennial herb native to tropical regions of Africa, India, Bangladesh, and Myanmar selinawamucii.com. It thrives in moist forests and grasslands, characterized by a creeping rhizome and small, white flowers selinawamucii.com. The plant is recognized in traditional medicine, with various parts used to address conditions such as skin ailments, fever, and digestive problems selinawamucii.com. Beyond this compound, phytochemical studies of C. glaberrima have also led to the isolation of other compounds, including various alkamides from its roots nih.gov.

The genus Cissampelos is renowned for its rich and diverse array of isoquinoline (B145761) alkaloids, which are the subject of extensive phytochemical research nih.govresearchgate.net. Many species within this genus are prominent in traditional medicine systems worldwide, largely due to this chemical diversity nih.govresearchgate.net. While C. glaberrima is the known source of this compound, related species also produce a wide spectrum of structurally similar and distinct alkaloids.

Several other Cissampelos species have been chemically investigated, revealing unique alkaloid profiles:

Cissampelos pareira : This species is perhaps the most extensively studied in the genus and is used in traditional medicine across Asia, the Americas, and Africa researchgate.netnih.gov. Its phytochemical profile is dominated by isoquinoline alkaloids, with approximately 54 distinct compounds having been isolated, including magnoflorine, curine, hayatinine, cycleanine, and tetrandrine researchgate.netnih.govresearchgate.net.

Cissampelos capensis : Endemic to southern Africa, this species shows significant variation in its alkaloid content depending on the plant part and geographical location nih.gov. Major alkaloids identified include the aporphine alkaloids dicentrine and bulbocapnine (B190701), the morphinane alkaloid salutaridine, and bisbenzyltetrahydroisoquinoline alkaloids like cycleanine nih.gov.

Cissampelos sympodialis : This Brazilian native is used in folk medicine for respiratory ailments semanticscholar.orgresearchgate.net. Research has led to the isolation of alkaloids such as milonine and warifteine researchgate.netdntb.gov.ua.

The table below summarizes the prominent alkaloids found in various Cissampelos species.

SpeciesPrimary Alkaloid ClassNotable Alkaloids Isolated
C. glaberrima Aporphine, AlkamidesThis compound, Trilobinine, Deca-2E,4E-dienoic acid isobutylamide thieme-connect.comnih.govnih.gov
C. pareira Isoquinoline (various subclasses)Magnoflorine, Curine, Hayatinine, Cissamine, Tetrandrine, Cycleanine nih.govresearchgate.netijraset.com
C. capensis Aporphine, Morphinane, BisbenzylisoquinolineDicentrine, Bulbocapnine, Salutaridine, Cissacapine, Insularine nih.gov
C. sympodialis Morphinandienone, BisbenzylisoquinolineMilonine, Warifteine researchgate.netdntb.gov.uaacademicjournals.org

Traditional Knowledge Guiding Scientific Investigation

The exploration of natural products for new therapeutic agents is often guided by ethnobotany, the study of how people of a particular culture and region make use of indigenous plants worldagroforestry.org. The long history of medicinal use of plants from the Cissampelos genus has provided a crucial foundation for modern scientific research researchgate.netnih.gov. Traditional applications for treating ailments such as fever, pain, inflammation, ulcers, and respiratory conditions have prompted targeted phytochemical and pharmacological studies to validate these uses and identify the active chemical constituents researchgate.netnih.govsemanticscholar.orgresearchgate.netoaji.net. This multidisciplinary approach bridges traditional ecological knowledge with modern scientific practices, aiming to uncover new medicinal compounds semanticscholar.orgresearchgate.netfiveable.me.

Ethnobotanical research relies on systematic methodologies to accurately collect and document traditional knowledge regarding plant use fiveable.me. This process involves a combination of qualitative and quantitative techniques to ensure the data is comprehensive and reliable fiveable.mescribd.com. Fieldwork is a critical component, requiring researchers to engage directly with local communities to build trust and gather precise information fiveable.me.

The primary methods employed in ethnobotanical data collection are outlined in the table below.

MethodPurposeMethodology
Field Surveys & Direct Observation To document plant use in its natural context and observe harvesting and preparation techniques. scribd.comgoogle.comResearchers immerse themselves in the community, observing daily practices related to plant collection and use. scribd.comgoogle.com
Interviews (Structured, Semi-Structured, Open-Ended) To collect in-depth qualitative data on plant names, uses, cultural significance, and preparation methods. scribd.comgoogle.comFlexible, open-ended questions are posed to key informants, such as traditional healers, elders, and other knowledgeable community members. scribd.comresearchgate.net
Focus Group Discussions To gather collective knowledge, understand community consensus, and discuss differing perspectives on plant uses. scribd.comA facilitator guides a discussion among a group of selected community members.
Voucher Specimen Collection To ensure accurate botanical identification of the plants being studied. worldagroforestry.orgscribd.comPlant samples are collected, pressed, dried, and deposited in a herbarium for formal identification by taxonomists. worldagroforestry.org
Literature Review & Historical Analysis To gather existing information on the botany, traditional uses, and previously identified chemical constituents of the plants. nih.govscribd.comResearchers consult scientific databases, historical texts, and local publications. nih.govscribd.comresearchgate.net

A crucial ethical component of this research is obtaining prior informed consent, which ensures that community members understand the purpose of the research and agree to participate voluntarily researchgate.net.

The impetus to investigate specific plants like Cissampelos glaberrima and isolate compounds such as this compound stems from a clear rationale rooted in ethnobotany and chemotaxonomy. The primary driver is the extensive use of Cissampelos species in traditional medicine to treat a wide array of diseases nih.govijraset.com. Scientific validation of these traditional claims is a key objective, aiming to understand the correlation between a plant's traditional use and its specific chemical constituents researchgate.netnih.gov.

The rich diversity of biologically active alkaloids within the Menispermaceae family, and the Cissampelos genus in particular, provides a strong chemical basis for these investigations nih.govresearchgate.netacademicjournals.org. The discovery of numerous alkaloids with interesting pharmacological properties in related species suggests that lesser-studied plants like C. glaberrima are promising candidates for finding novel compounds academicjournals.org. The ultimate goal of this research is the potential discovery of new therapeutic agents, where indigenous knowledge serves as an effective guide to pinpoint plants with a higher probability of yielding medicinally valuable molecules worldagroforestry.orgfiveable.me.

Isolation and Purification Methodologies for Cissaglaberrimine

Extraction Techniques from Plant Biomass

Extraction is the initial step to isolate cissaglaberrimine from the plant material. This process aims to selectively dissolve the target compound from the complex plant matrix.

Solvent Extraction Optimization

Solvent extraction is a common method for isolating alkaloids like this compound. The choice of solvent is critical and depends on the polarity of the target compound and other constituents in the plant. Studies on related alkaloids from Cissampelos species have explored various solvents, including methanol, ethanol (B145695), petroleum ether, dichloromethane, ethyl acetate, and water. researchgate.netacademicjournals.orgacademicjournals.orgacademicjournals.orgcore.ac.uk For instance, methanolic extracts of Cissampelos capensis have been used for the isolation of aporphine (B1220529) alkaloids. researchgate.netacademicjournals.orgacademicjournals.orgacademicjournals.org Sequential extraction with solvents of increasing polarity is a common approach to fractionate compounds based on their solubility. academicjournals.orgacademicjournals.org Optimization of solvent extraction involves considering factors such as solvent type, solvent concentration (e.g., 70% aqueous methanol), extraction time, temperature, and the number of extraction cycles to maximize the yield of the desired compound. researchgate.netresearchgate.net

Advanced Extraction Technologies

While traditional solvent extraction is widely used, advanced techniques can offer improved efficiency and selectivity. Although specific advanced extraction methods for this compound were not detailed in the search results, research on related plant alkaloids highlights methods such as ultrasonic extraction (UE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE) as techniques that can enhance extraction yields and reduce extraction times compared to conventional methods like percolation or Soxhlet extraction. researchgate.net Additionally, the use of Natural Deep Eutectic Solvents (NADES) has shown promise in improving the extraction efficiency of isoquinoline (B145761) alkaloids from Cissampelos pareira. researchgate.net Tailoring NADES combinations can optimize the selective extraction of specific bioactive compounds. researchgate.net

Chromatographic Separation Strategies

Following extraction, chromatographic methods are employed to purify this compound from other extracted compounds.

Column Chromatography Approaches

Column chromatography is a fundamental technique in the purification of plant metabolites, including alkaloids. Adsorption column chromatography using stationary phases such as silica (B1680970) gel is commonly utilized. academicjournals.orgacademicjournals.orgsilae.it Different mobile phases, often involving gradients of solvents with varying polarities (e.g., hexane (B92381), chloroform, methanol), are used to elute compounds based on their differential adsorption to the stationary phase. academicjournals.orgacademicjournals.orgnottingham.ac.uk Size-exclusion column chromatography using materials like Sephadex LH-20 is another approach used in the purification process, separating compounds based on their molecular size. academicjournals.orgacademicjournals.orgacademicjournals.org Vacuum liquid chromatography (VLC) and dry column chromatography are variations of column chromatography that can be used for initial fractionation of crude extracts. core.ac.ukthieme-connect.de

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Isolation

HPLC and UPLC are powerful techniques for the separation and purification of compounds, offering higher resolution and faster analysis times compared to traditional column chromatography. researchgate.netacademicjournals.org These methods are frequently used in the later stages of isolation to obtain highly pure compounds. researchgate.netacademicjournals.org Reverse-phase HPLC columns, such as C18 columns, are commonly employed with mobile phases consisting of solvent mixtures like acetonitrile (B52724) and water, often with acidic modifiers like formic acid to improve peak shape and separation of alkaloids. mdpi.comresearchgate.netacademicjournals.org UPLC, with its smaller particle size columns, allows for even faster and more efficient separations. researchgate.netresearchgate.netresearchgate.net UPLC coupled with detectors like diode array detectors (DAD) or mass spectrometry (MS) is valuable for both quantification and identification of isolated compounds. mdpi.comresearchgate.netresearchgate.net

Preparative Thin Layer Chromatography (PTLC) Applications

Preparative Thin Layer Chromatography (PTLC) is a useful technique for the purification of small to moderate quantities of compounds. academicjournals.orgacademicjournals.orgresearchgate.net It involves using thicker layers of stationary phase on glass plates compared to analytical TLC. academicjournals.orgacademicjournals.org After applying the sample, the plate is developed with a suitable solvent system. Compounds are visualized under UV light or by spraying with visualization reagents, and the bands containing the target compound are scraped off the plate and extracted with a solvent. academicjournals.orgacademicjournals.org PTLC has been used in the isolation schemes for compounds from Cissampelos species, often as a step after column chromatography to further purify fractions containing the desired alkaloid. academicjournals.orgacademicjournals.org

Purity Assessment and Yield Optimization

Assessing the purity of an isolated chemical compound like this compound is a critical step to ensure the reliability of subsequent research or applications. Various analytical techniques are employed for this purpose in natural product chemistry.

Purity Assessment:

Chromatographic methods are widely used for evaluating chemical purity by separating components within a sample. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) can indicate the presence of impurities. academicjournals.orgpatsnap.com HPLC, in particular, can offer quantitative data on purity levels and is capable of detecting low concentrations of impurities. patsnap.com Spectroscopic methods, including NMR and Mass Spectrometry, are essential for confirming the identity and structural integrity of the isolated compound, and deviations in expected spectra can indicate impurities. researchgate.netresearchgate.netacademicjournals.org Quantitative 1H-NMR is also a method used for assessing chemical purity based on signal intensity ratios. nist.gov Physical properties like melting or boiling points can also serve as indicators of purity, as impurities typically alter these values. moravek.commoravek.com

While the search results confirm the isolation and structural elucidation of this compound using spectroscopic analysis researchgate.netcore.ac.ukuj.ac.za, specific data on the purity achieved or the detailed methods used for its quantitative purity assessment are not explicitly provided. However, the use of techniques like NMR and MS for characterization implies that purity was evaluated to confirm the isolated compound's structure.

Common methods for purity assessment relevant to alkaloids include:

MethodPrincipleApplication in Purity Assessment
High-Performance Liquid Chromatography (HPLC)Separation based on interaction with stationary phaseIdentification and quantification of impurities
Thin Layer Chromatography (TLC)Separation based on differential migrationQualitative assessment of purity, monitoring purification steps
Nuclear Magnetic Resonance (NMR)Analysis of nuclear spins in a magnetic fieldStructural confirmation, detection of impurities
Mass Spectrometry (MS)Measurement of mass-to-charge ratioMolecular weight confirmation, detection of impurities
Melting/Boiling Point DeterminationPhysical property analysisIndicator of purity (impurities alter points)
Quantitative 1H-NMR (qNMR)Ratio of signal intensitiesQuantitative determination of purity

Yield Optimization:

Optimizing the yield of a natural product involves maximizing the amount of the desired compound extracted from the plant material. This can be influenced by various factors, including the choice of solvent, extraction method, extraction time, and plant part used, as well as potential seasonal variations in compound content. nottingham.ac.ukresearchgate.netresearchgate.net

Studies on related Cissampelos species have explored different extraction methods and solvents to improve the yield of isoquinoline alkaloids. For instance, research on Cissampelos pareira demonstrated that using natural deep eutectic solvents (NADES) resulted in a significantly higher extraction yield of marker compounds compared to conventional hydro-alcoholic media. researchgate.netresearchgate.net One study on Artabotrys crassifolius reported varying extraction yields depending on the solvent used, with ethanol providing higher yields compared to hexane or chloroform. nottingham.ac.uk

While these studies provide insights into yield optimization strategies applicable to alkaloids from related plants, specific research detailing the optimization of this compound yield is not available in the provided search results. Factors such as the specific plant source of this compound (Cissampelos glaberrima or Cyathea glaberrima), the particular plant part used (e.g., root bark, stems, leaves), and the extraction conditions would significantly influence the isolation yield. thieme-connect.comcore.ac.ukuj.ac.za

Further research specifically focused on optimizing the extraction and purification parameters for this compound would be necessary to determine the most efficient methods for maximizing its yield and achieving high purity levels.

Structural Elucidation and Conformational Analysis of Cissaglaberrimine

Spectroscopic Characterization Techniques

The detailed analysis using different spectroscopic methods allowed for the unambiguous identification of the atoms present in Cissaglaberrimine and their connectivity, leading to the determination of its planar structure and contributing to the understanding of its three-dimensional arrangement. plantaedb.comctdbase.org

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). nih.govthieme-connect.com Both one-dimensional and two-dimensional NMR experiments were essential in the structural elucidation of this compound. ctdbase.orgresearchgate.net

One-dimensional ¹H-NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift), and their connectivity to neighboring protons (indicated by splitting patterns and coupling constants). ¹³C-NMR spectroscopy reveals the different types of carbon atoms and their chemical shifts, which are indicative of their hybridization state and functional group environment. researchgate.netnih.gov Unambiguous ¹H and ¹³C NMR data for this compound have been described, providing key information about the presence and nature of various functional groups and structural fragments within the molecule. plantaedb.com

Two-dimensional NMR techniques provide crucial connectivity information that is often difficult or impossible to obtain from 1D spectra alone, particularly for complex molecules. researchgate.netyoutube.com

COSY (Correlation Spectroscopy) experiments reveal correlations between protons that are coupled to each other through bonds, helping to establish proton spin systems. researchgate.netyoutube.com

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). researchgate.netyoutube.com This is vital for assigning carbon signals based on assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) experiments display correlations between protons and carbons that are separated by two or three bonds (long-range correlations). researchgate.netyoutube.com HMBC is particularly useful for identifying quaternary carbons and connecting different structural fragments within the molecule. researchgate.net

The application of these 2D NMR techniques was instrumental in the structural elucidation of this compound, allowing for the comprehensive assignment of its ¹H and ¹³C NMR signals and the confirmation of the connectivity of the atoms in its structure. ctdbase.orgresearchgate.net

Advanced NMR techniques play a significant role in modern structural elucidation, especially when dealing with limited sample quantities or challenging analytes. While specific advanced NMR data for this compound were not detailed in the consulted literature, techniques such as cryomicroprobe NMR are known to enhance sensitivity significantly. youtube.com Cryoprobes cool the NMR probe coils and preamplifiers, reducing thermal noise and allowing for the acquisition of high-quality spectra from very small amounts of sample or in shorter acquisition times. This increased sensitivity can be critical for the structural determination of natural products isolated in limited quantities.

Mass spectrometry provides information about the molecular weight of a compound and its elemental composition, as well as structural insights through fragmentation analysis. nih.govthieme-connect.com For this compound, mass spectrometry was employed as part of the spectroscopic analysis. ctdbase.orgresearchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecular ion, allowing for the calculation of the precise molecular formula. The fragmentation pattern observed in the mass spectrum, resulting from the breakdown of the molecule into smaller ions, provides clues about the connectivity of atoms and the presence of specific functional groups or substructures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. ctdbase.orgnih.gov The interaction of infrared radiation with molecular bonds causes them to vibrate at specific wavenumbers, producing an IR spectrum that serves as a molecular fingerprint. ctdbase.org

In the structural elucidation of this compound, IR spectroscopy was employed as part of the spectroscopic analysis to establish its structure. plantaedb.comwikipedia.orgijper.org While specific IR absorption data for this compound were not detailed in the consulted literature, the presence of key functional groups in its structure, such as hydroxyl (-OH), methylenedioxy (-O-CH2-O-), aromatic rings, and a tertiary amine, would be expected to give rise to characteristic absorption bands in the IR spectrum. For instance, hydroxyl stretching vibrations typically appear in the range of 3200-3550 cm⁻¹ (often broad due to hydrogen bonding), C-H stretching in aromatic rings is usually observed above 3000 cm⁻¹, and C=C stretching in aromatic rings appears in the 1450-1650 cm⁻¹ region. nih.gov The methylenedioxy group also has characteristic absorptions. The IR spectrum, in conjunction with other spectroscopic data, contributed to confirming the presence of these functional groups and supported the proposed aporphine (B1220529) framework of this compound. plantaedb.comijper.org

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods, such as optical rotation and circular dichroism (CD) spectroscopy, are essential for determining the stereochemistry of chiral molecules like aporphine alkaloids. wikipedia.org These methods probe the interaction of a chiral substance with polarized light.

Optical Rotation Measurement

Optical rotation is a property of chiral substances that causes the rotation of the plane of plane-polarized light as it passes through a sample. The magnitude and direction of this rotation (dextrorotatory (+) or levorotatory (-)) are specific to a particular enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light).

The mention of "(-)-Cissaglaberrimine" in some contexts indicates that this compound is optically active and exhibits a levorotatory effect on plane-polarized light. Optical rotation measurements are routinely used in the study of alkaloids, including aporphines, to provide information about their stereochemical purity and to aid in assigning the absolute configuration when compared to known standards or theoretical calculations. The observed negative optical rotation for this compound is indicative of a specific stereoisomer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left-handed and right-handed circularly polarized light by a chiral sample. This technique is particularly sensitive to the secondary structure and conformation of molecules, especially those with chromophores in a chiral environment. Aporphine alkaloids, with their inherent chirality and aromatic systems, exhibit characteristic CD spectra.

CD spectroscopy has been applied to the study of aporphines to gain insights into their conformation and absolute configuration. wikipedia.org The CD spectrum of this compound would display Cotton effects (bands of differential absorption) at specific wavelengths, the sign and intensity of which are related to the transitions of the chromophores within the chiral aporphine skeleton and the molecule's three-dimensional structure. Analysis of the CD spectrum, often in comparison with the spectra of aporphines with known configurations or with computational predictions, can provide crucial information for the assignment of the absolute stereochemistry of this compound.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule at atomic resolution. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density can be mapped, allowing for the precise location of atoms and the determination of bond lengths, angles, and ultimately, the entire molecular structure, including stereochemistry.

While the initial reports on this compound's structure were based on spectroscopic methods plantaedb.com, X-ray crystallography serves as the most unambiguous method for confirming the structure and unequivocally establishing the absolute configuration of a crystalline compound. For complex natural products like alkaloids, obtaining a suitable crystal is often a critical step for X-ray crystallographic analysis. If a crystalline form of this compound were obtained, X-ray crystallography could provide a conclusive determination of its solid-state structure and absolute stereochemistry, complementing and validating the information obtained from spectroscopic techniques.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10016564

Data Table: Spectroscopic Data (Illustrative based on general aporphine properties)

TechniqueProperty MeasuredExpected Observation for this compound (Illustrative)
Infrared (IR)Vibrational frequencies of functional groupsAbsorption bands corresponding to O-H, C-H (aromatic), C=C (aromatic), C-O, and N-H (tertiary amine).
Optical RotationRotation of plane-polarized lightLevorotatory (-) rotation observed.
Circular Dichroism (CD)Differential absorption of circularly polarized lightCharacteristic Cotton effects in the UV-Vis region related to the aporphine chromophore and stereochemistry.

Biosynthetic Pathways of Aporphine Alkaloids Relevant to Cissaglaberrimine

General Overview of Alkaloid Biosynthesis in Plants

Alkaloids are a diverse group of naturally occurring chemical compounds that contain basic nitrogen atoms. Their biosynthesis is intricately linked to the metabolism of amino acids. imperial.ac.uk The journey from primary metabolites to complex alkaloid structures involves a series of enzymatic reactions, including hydroxylations, methylations, and intramolecular couplings. tarjomefa.com

The biosynthesis of isoquinoline (B145761) alkaloids, the parent class of aporphine (B1220529) alkaloids, begins with the amino acid L-tyrosine. Through a series of modifications, L-tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules then condense in a crucial step catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for the vast majority of benzylisoquinoline alkaloids (BIAs). nih.gov

From (S)-norcoclaurine, the pathway branches out, leading to the formation of various BIA subclasses, including the aporphine alkaloids. A key intermediate in many of these pathways is (S)-reticuline, which is formed from (S)-norcoclaurine through a sequence of methylation and hydroxylation steps. wikipedia.orgnih.gov The conversion of (S)-reticuline is a critical branch point that can lead to the synthesis of different alkaloid skeletons.

Proposed Biosynthetic Precursors and Intermediates

While the specific biosynthetic pathway for cissaglaberrimine has not been fully elucidated, it can be inferred from the well-established pathways of other aporphine alkaloids. The core structure of aporphine alkaloids is formed through an intramolecular C-C phenol (B47542) coupling of a benzylisoquinoline precursor. researchgate.net

The primary precursor for the biosynthesis of aporphine alkaloids, and therefore likely for this compound, is the amino acid L-tyrosine . The proposed biosynthetic sequence leading to the aporphine core involves several key intermediates, as outlined in the table below.

Precursor/Intermediate Description
L-TyrosineThe primary amino acid precursor.
(S)-NorcoclaurineThe first committed intermediate in BIA biosynthesis, formed from the condensation of dopamine and 4-hydroxyphenylacetaldehyde.
(S)-N-MethylcoclaurineFormed by the N-methylation of (S)-norcoclaurine.
(S)-ReticulineA central branchpoint intermediate in BIA biosynthesis, formed through hydroxylation and O-methylation of (S)-N-methylcoclaurine.
CorytuberineAn aporphine alkaloid formed from the oxidative coupling of (S)-reticuline. wikipedia.org

The formation of the characteristic aporphine ring system is believed to occur via the oxidative cyclization of a reticuline-like precursor. For instance, the biosynthesis of the aporphine alkaloid bulbocapnine (B190701) involves the oxidation of reticuline (B1680550) to a diradical, which then undergoes cyclization to form corytuberine. wikipedia.org A similar mechanism is proposed for the formation of the core structure of this compound.

Enzymatic Steps and Genetic Regulation in Biosynthetic Pathways

The biosynthesis of aporphine alkaloids is governed by a series of specific enzymes and is under tight genetic control. Key enzyme families involved include synthases, methyltransferases, and cytochrome P450 monooxygenases. The expression of the genes encoding these enzymes is often regulated by transcription factors in response to developmental cues and environmental stimuli. tarjomefa.comnih.gov

Key Enzymes in Aporphine Alkaloid Biosynthesis:

Enzyme Abbreviation Function
Norcoclaurine SynthaseNCSCatalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. nih.govfrontiersin.org
Norcoclaurine 6-O-Methyltransferase6OMTCatalyzes the methylation of the 6-hydroxyl group of (S)-norcoclaurine. frontiersin.org
Coclaurine (B195748) N-MethyltransferaseCNMTCatalyzes the N-methylation of coclaurine derivatives. nih.govfrontiersin.org
Cytochrome P450 MonooxygenasesCYP80sA large family of enzymes that catalyze various hydroxylation and C-C phenol coupling reactions. For example, CYP80G2 is involved in the conversion of (S)-reticuline to (S)-corytuberine. nih.gov

The genetic regulation of these pathways is complex and involves various transcription factors. The WRKY family of transcription factors, for example, has been shown to play a significant role in regulating the expression of BIA biosynthetic genes in response to wounding and other stresses. nih.govacs.org Studies on lotus (B1177795) (Nelumbo nucifera) have indicated that the expression of genes such as NCS, CNMT, 6OMT, and CYP80G2 is coregulated with WRKY transcription factors, suggesting a coordinated control of the aporphine alkaloid biosynthetic pathway. nih.gov The identification of such regulatory networks is crucial for understanding how plants control the production of specific alkaloids like this compound. Further research into the specific enzymes and regulatory genes in the plant species that produce this compound will be necessary to fully elucidate its biosynthetic pathway.

Pharmacological Research and Molecular Mechanisms of Cissaglaberrimine in Vitro and Mechanistic Studies

In vitro Biological Activity Assessments

Tracheal Relaxant Activity and Associated Mechanisms

In vitro studies on guinea-pig tracheal preparations have demonstrated that Cissaglaberrimine possesses muscle-relaxant properties. Research shows that this tertiary aporphine (B1220529) alkaloid can reduce the spontaneous tone of the trachea. Furthermore, it actively inhibits contractions induced by pharmacological agents such as carbachol and histamine.

In comparative studies with trilobinine, a quaternary alkaloid also isolated from Cissampelos glaberrima, this compound was found to be less potent. Trilobinine was reportedly six times more potent in reducing the spontaneous tracheal tone and 1.5 times more potent in counteracting the contractile effects of both carbachol and histamine.

Investigations into the mechanism of action revealed that the relaxant effects of trilobinine are dependent on the activation of β2-adrenoceptors. This was confirmed when the β-adrenoceptor antagonist, timolol, almost completely abolished its inhibitory effect. However, the same was not true for this compound; its inhibitory action on histamine-induced contractions was not diminished by the presence of timolol. This finding indicates that the tracheal relaxant activity of this compound is not mediated by the activation of β2-adrenoceptors, and its precise molecular mechanism remains to be elucidated.

Table 1: Comparative Tracheal Relaxant Effects of this compound and Trilobinine

Compound Effect on Spontaneous Tone Inhibition of Carbachol-Induced Contraction Inhibition of Histamine-Induced Contraction Mechanism of Action
This compound Reduces tone Yes Yes Independent of β2-adrenoceptors; exact mechanism undetermined.

| Trilobinine | Reduces tone (6x more potent than this compound) | Yes (1.5x more potent than this compound) | Yes (1.5x more potent than this compound) | Dependent on the activation of β2-adrenoceptors. |

Antiviral Properties and Cellular Modulation

Information regarding the direct inhibitory effects of this compound on the replication of Dengue Virus or SARS-CoV-2 in cell lines is not available in the reviewed scientific literature.

Scientific data detailing the modulation of host factors such as Estrogen Receptor 1 (ESR1) or Ribosomal Protein L7 (RPL7) by this compound could not be identified in the available research.

There is no available scientific evidence from the conducted searches to describe the impact of this compound on protein translation pathways.

Anti-inflammatory Investigations

No in vitro studies or mechanistic data concerning the anti-inflammatory properties of this compound were found in the reviewed scientific literature.

Based on a comprehensive review of the provided search results, it is not possible to generate the requested article on the chemical compound “this compound.” The search queries covering the specific pharmacological and molecular topics outlined in the prompt—including modulation of inflammatory mediators, inhibition of key signaling enzymes, antimicrobial efficacy, antiplasmodial activity, and in vitro cytotoxicity—yielded no information pertaining to a compound named this compound.

The search results discuss various other substances and their biological activities, such as the effects of berberine on bacteria, the role of different protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) inhibitors, and the antimicrobial properties of peptides and essential oils. However, none of the returned scientific literature mentions "this compound" or associates it with any of the requested research areas.

Therefore, to adhere to the instructions of providing scientifically accurate, non-hallucinatory content focused solely on this compound, this request cannot be fulfilled. An article cannot be constructed without verifiable data on the subject compound.

Antimicrobial Efficacy

In silico Investigations and Molecular Docking Studies of this compound

While direct in silico studies specifically detailing the molecular docking of this compound are not extensively documented in publicly available literature, the application of these computational methods to other alkaloids from the Cissampelos genus and related species provides a strong framework for understanding how this compound's pharmacological properties can be investigated. Such studies typically involve a multi-step process that includes ligand-receptor interaction profiling, prediction of binding affinities, the development of pharmacophore models, and the use of computational approaches to elucidate mechanistic insights.

Ligand-Receptor Interaction Profiling

Ligand-receptor interaction profiling is a crucial step in in silico analysis that aims to identify and characterize the specific binding modes of a ligand within the active site of a target protein. This process typically utilizes molecular docking simulations, where the three-dimensional structure of the ligand (this compound) is computationally "docked" into the binding pocket of a receptor. The output of these simulations provides a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For alkaloids isolated from the Menispermaceae family, to which Cissampelos glaberrima belongs, molecular docking has been successfully employed to predict their interactions with various enzymes and receptors. For instance, studies on alkaloids from the related Abuta panurensis have used molecular docking to investigate their binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases nih.gov. Similarly, phytochemicals from Cissampelos pareira have been docked against targets for hepatocellular carcinoma to elucidate their potential anticancer mechanisms researchgate.net.

In the context of this compound, this approach would involve:

Target Identification: Selecting potential protein targets based on the known or hypothesized pharmacological activities of aporphine alkaloids.

Docking Simulations: Using software like AutoDock, Glide, or MOE to predict the binding pose of this compound within the active site of the selected targets.

Interaction Analysis: Visualizing and analyzing the docked poses to identify key amino acid residues involved in the binding and the types of interactions formed.

This profiling helps in understanding the structural basis of the ligand's activity and provides a rationale for its observed biological effects.

Prediction of Binding Affinities and Pharmacophore Models

A significant outcome of molecular docking studies is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides a quantitative estimate of the strength of the interaction between the ligand and the receptor, with lower (more negative) values generally indicating a more favorable binding. These predicted affinities are instrumental in ranking potential drug candidates and prioritizing them for further experimental validation.

Pharmacophore modeling is another powerful computational tool that complements molecular docking. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or a set of active molecules (ligand-based).

For a compound like this compound, a pharmacophore model could be developed to:

Identify the key structural motifs responsible for its activity.

Virtually screen large chemical databases to find other compounds with similar pharmacophoric features, potentially leading to the discovery of novel therapeutic agents.

Guide the chemical modification of the this compound scaffold to enhance its binding affinity and selectivity for a particular target.

The table below illustrates the type of data that can be generated from such predictive studies, based on findings for analogous compounds.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical for this compound)
Aporphine AlkaloidAcetylcholinesterase-8.0 to -10.5Tyr121, Trp279, Phe330
Isoquinoline (B145761) AlkaloidCyclin-Dependent Kinase 2-7.5 to -9.0Lys33, Gln131, Asp145
BisbenzylisoquinolineTopoisomerase II-9.0 to -11.0Asp551, Arg503, Tyr815

This table is illustrative and provides a hypothetical representation of the data that would be generated from molecular docking and pharmacophore modeling studies of this compound, based on studies of similar alkaloids.

Computational Approaches for Mechanistic Insights

Beyond predicting binding modes and affinities, computational approaches offer deeper insights into the molecular mechanisms underlying a compound's pharmacological effects. Techniques such as molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment and can reveal:

The stability of the predicted binding pose from molecular docking.

Conformational changes in the protein upon ligand binding.

The role of solvent molecules in the binding process.

The free energy of binding, which is a more accurate measure of binding affinity than docking scores alone.

By observing the dynamic interactions between this compound and its target, researchers can build a more comprehensive model of its mechanism of action. For example, MD simulations could help to understand how the binding of this compound allosterically modulates the function of a receptor or inhibits the catalytic activity of an enzyme. These computational insights are invaluable for guiding further experimental studies, such as site-directed mutagenesis, to validate the predicted binding sites and mechanisms. The integration of molecular docking, pharmacophore modeling, and molecular dynamics simulations thus provides a powerful computational framework for exploring the pharmacological potential of natural products like this compound.

Synthetic Strategies for Cissaglaberrimine and Analogues

Total Synthesis Approaches

The total synthesis of aporphine (B1220529) alkaloids is a well-explored field, with numerous strategies developed over the years. These methods can be broadly categorized into classical cyclization reactions and modern cross-coupling techniques. A plausible retrosynthetic analysis of cissaglaberrimine (1,2-methylenedioxy-3-hydroxyaporphine) would involve the disconnection of the aporphine core to a benzylisoquinoline precursor.

Classical Approaches:

One of the most common methods for constructing the aporphine core is through the Bischler-Napieralski reaction , followed by reduction and subsequent cyclization. This approach would involve the synthesis of a substituted β-phenylethylamine and a phenylacetic acid, which are then coupled and cyclized to form a dihydroisoquinoline. Subsequent reduction to a tetrahydroisoquinoline, followed by an intramolecular cyclization, would yield the aporphine skeleton. The Pomeranz-Fritsch reaction offers an alternative route to the isoquinoline (B145761) core. wikipedia.orgorganic-chemistry.orgchem-station.com

Modern Approaches:

More contemporary methods often rely on intramolecular biaryl coupling reactions to form the key C-C bond that closes the aporphine ring system. nih.gov Palladium-catalyzed direct arylation is a powerful tool for this transformation. nih.govresearchgate.net Another modern and efficient strategy is photochemical synthesis , where irradiation of a suitable benzylisoquinoline precursor can induce cyclization to the aporphine core. acs.orggoogle.comacs.org Furthermore, photocatalytic oxidative phenol (B47542) coupling has emerged as a mild and effective method for constructing the biaryl linkage central to the aporphine structure. nih.gov

A hypothetical total synthesis of this compound could commence from commercially available starting materials, proceeding through a key benzyltetrahydroisoquinoline intermediate. The final cyclization to form the aporphine core could be achieved via one of the modern coupling methods.

Proposed Intermediate Key Reagents and Conditions Purpose
Substituted β-phenylethylamine-Building block for the isoquinoline core
Substituted phenylacetic acid-Building block for the benzyl (B1604629) portion
N-acyl-β-phenylethylamineDCC, Et3NAmide bond formation
DihydroisoquinolinePOCl3, heatBischler-Napieralski cyclization
TetrahydroisoquinolineNaBH4Reduction of the imine
Aporphine corePd(OAc)2, P(t-Bu)3, K2CO3Intramolecular biaryl coupling

Semisynthesis from Precursors

Semisynthesis offers an alternative and often more efficient route to target molecules, especially when a closely related natural product is readily available in larger quantities. For this compound, a potential precursor for semisynthesis could be a more abundant aporphine alkaloid with a similar substitution pattern.

For instance, an alkaloid with a 1,2-dimethoxy-3-hydroxy or a 1,2,3-trimethoxy substitution pattern could be a viable starting point. The synthesis of this compound would then involve selective demethylation or a combination of demethylation and methylenation reactions.

A potential candidate for a semisynthetic precursor is nuciferine , which possesses a 1,2-dimethoxy substitution. wikipedia.org Another possibility could be derived from glaucine , which has a 1,2,9,10-tetramethoxy substitution pattern. researchgate.netscf-tp.ru The key transformations would involve the selective removal of the methyl groups at the 1 and 2 positions, followed by the introduction of the methylenedioxy bridge.

Potential Precursor Key Transformation Reagents
1,2-Dimethoxy-3-hydroxyaporphineMethylenationCH2Br2, Cs2CO3
1,2,3-TrimethoxyaporphineSelective demethylationBBr3 (controlled stoichiometry)
NuciferineDemethylation and methylenationBBr3, then CH2Br2, base

Synthetic Modifications for Structure-Activity Relationship Studies

With the known tracheal relaxant activity of this compound, synthetic modifications can be employed to explore the structure-activity relationships (SAR) and potentially develop more potent or selective analogues. nih.gov These modifications would systematically alter different parts of the this compound molecule to understand their contribution to its biological activity.

Key areas for modification include:

The phenolic hydroxyl group at C-3: This group could be alkylated, acylated, or replaced with other functional groups to probe the importance of its hydrogen-bonding capability.

The methylenedioxy bridge at C-1 and C-2: This could be opened to a dimethoxy or dihydroxy functionality, or replaced with other cyclic ethers of varying ring sizes to investigate the steric and electronic requirements at this position.

The aromatic rings: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic rings could modulate the electronic properties and lipophilicity of the molecule.

The nitrogen atom: The secondary amine could be alkylated with different groups to explore the impact of steric bulk and basicity on activity.

Modification Site Proposed Analogue Rationale
C-3 Hydroxyl3-Methoxythis compoundInvestigate the role of the free hydroxyl group
C-1, C-2 Methylenedioxy1,2-Dimethoxy-3-hydroxyaporphineDetermine the importance of the methylenedioxy bridge
Aromatic Ring D9-Bromothis compoundExplore the effect of electronic modifications
Nitrogen AtomN-Methylthis compoundAssess the impact of N-alkylation

Development of Novel Methodologies for Aporphine Alkaloid Synthesis

The field of synthetic organic chemistry is continuously evolving, with new methodologies that can be applied to the synthesis of complex natural products like aporphine alkaloids. These novel methods often offer advantages in terms of efficiency, selectivity, and environmental impact over traditional approaches.

Recent advances relevant to aporphine synthesis include:

C-H Activation/Functionalization: This strategy allows for the direct formation of C-C bonds by activating otherwise inert C-H bonds, potentially shortening synthetic routes by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Conducting reactions in continuous flow systems can offer better control over reaction parameters, improved safety, and easier scalability, which would be beneficial for the synthesis of aporphine alkaloids.

Benzyne (B1209423) Chemistry: The use of benzyne intermediates in cycloaddition reactions has been shown to be an effective method for the rapid construction of the aporphine core. semanticscholar.orgresearchgate.net

Enantioselective Synthesis: The development of new chiral catalysts and reagents allows for the asymmetric synthesis of aporphine alkaloids, providing access to single enantiomers, which is crucial for pharmacological studies.

These cutting-edge methodologies hold great promise for enabling more efficient and versatile syntheses of this compound and a diverse range of its analogues for further biological evaluation.

Advanced Analytical Techniques for Qualitative and Quantitative Analysis

Hyphenated Chromatographic-Spectroscopic Platforms

The coupling of high-performance liquid chromatography (HPLC) with powerful spectroscopic detectors provides an unparalleled ability to separate complex mixtures and characterize individual components online. iosrphr.org These "hyphenated" techniques are indispensable for the detailed analysis of compounds like Cissaglaberrimine, offering both separation and structural information in a single run. nih.gov

LC-NMR for On-line Structure Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy stands as a definitive method for the direct, on-line structural elucidation of compounds in complex mixtures. iosrphr.orgnih.gov This technique combines the superior separation capabilities of HPLC with the powerful structure-resolving capacity of NMR spectroscopy. nih.gov For a novel compound like this compound, LC-NMR is instrumental in confirming its molecular structure without the need for prior isolation, which is particularly advantageous for analyzing constituents of natural product extracts or metabolic mixtures. iosrphr.org

The process involves separating an extract containing this compound on an HPLC column. The eluent from the column flows directly into a specialized flow-cell within the NMR spectrometer. iosrphr.org As the this compound peak elutes, the chromatographic flow can be momentarily stopped (stopped-flow mode) to allow for the acquisition of detailed one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. nih.gov This provides unambiguous data on proton and carbon environments and their connectivity, allowing for a complete structural assignment. The on-flow mode, while offering lower sensitivity, allows for a rapid survey of the entire chromatogram. iosrphr.org The direct hyphenation avoids potential degradation or alteration of the compound that might occur during conventional isolation processes.

LC-MS/MS for Metabolite Profiling

Understanding the metabolic fate of this compound is critical for evaluating its efficacy and disposition in a biological system. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for metabolite profiling due to its exceptional sensitivity and selectivity. nih.govnih.gov This method allows for the detection, identification, and quantification of metabolites in complex biological matrices. nih.gov

In a typical workflow, a biological sample (e.g., plasma, urine from preclinical animal studies) is first processed to extract potential metabolites. This extract is then injected into an LC-MS/MS system. The LC component separates this compound and its various metabolites based on their physicochemical properties. nih.gov As each compound elutes, it enters the mass spectrometer, where it is ionized.

The first stage of mass analysis (MS1) isolates the precursor ion of the parent compound or a suspected metabolite. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). nih.gov The fragmentation pattern is a unique structural fingerprint that helps in identifying the metabolites by comparing them to the fragmentation of the parent drug, this compound. This detailed metabolic map is crucial for understanding the biotransformation pathways of the compound. nih.gov

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. sbpdiscovery.orgsygnaturediscovery.com For this compound, HTS assays are employed to efficiently screen for its potential therapeutic effects across a wide range of biological targets. wisc.edu

The process begins with the development of a robust and miniaturized assay in a microplate format (e.g., 384- or 1536-well plates). sbpdiscovery.org This could be a biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay assessing effects on cell viability, proliferation, or signaling pathways. nih.gov Automated liquid handlers dispense nanoliter to microliter volumes of this compound at various concentrations into the assay plates. Following an incubation period, a plate reader measures a specific endpoint, such as fluorescence, luminescence, or absorbance, which is indicative of the compound's activity. sbpdiscovery.org The massive amount of data generated is analyzed to identify "hits"—instances where this compound shows significant activity. These hits provide valuable starting points for further investigation into its mechanism of action and potential therapeutic applications. sygnaturediscovery.com

Bioanalytical Method Development for this compound Quantification in Biological Matrices (excluding human samples)

To support preclinical pharmacokinetic and toxicokinetic studies, a validated bioanalytical method is essential for the accurate and reliable quantification of this compound in biological matrices from animal models. nih.govmdpi.com The development and validation of such methods are performed in accordance with stringent regulatory guidelines. fda.gov LC-MS/MS is the most widely used platform for this purpose due to its high sensitivity, specificity, and wide dynamic range. infinixbio.com

The method development process involves optimizing several key stages:

Sample Preparation: Efficient extraction of this compound from the biological matrix (e.g., rat plasma, tissue homogenate) is crucial. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are optimized to maximize recovery and minimize matrix effects.

Chromatography: HPLC conditions (column type, mobile phase, flow rate, gradient) are fine-tuned to achieve a sharp, symmetrical peak for this compound and to separate it from endogenous matrix components and any potential metabolites.

Mass Spectrometry: The MS/MS parameters are optimized for maximum sensitivity and specificity. This involves selecting the most stable and abundant precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode.

Once developed, the method undergoes a rigorous validation process to demonstrate its reliability. nih.gov Key validation parameters are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99; calibration standards within ±15% of nominal value (±20% for LLOQ).
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration within ±15% of the nominal value for QC samples (±20% for LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% for QC samples (≤ 20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Analyte response is at least 5 times the blank response; Accuracy within ±20%; Precision ≤ 20% CV.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).Mean concentration of stability samples should be within ±15% of the nominal concentration.

This table presents typical validation parameters and acceptance criteria for bioanalytical methods intended for preclinical studies. nih.govfda.gov

The successful development and validation of such a bioanalytical method are fundamental for accurately characterizing the pharmacokinetic profile of this compound in animal studies. mdpi.cominfinixbio.com

Future Research Directions and Translational Potential

Exploration of Undiscovered Bioactivities and Mechanisms

While initial studies may have identified primary activities for Cissaglaberrimine, a comprehensive screening against a wider array of biological targets is a critical next step. The history of drug discovery is rich with natural products initially investigated for one purpose, only to find their true potential in another. Future research should, therefore, focus on broad-based biological screening to identify novel therapeutic areas.

Key research questions to address include:

What are the molecular targets of this compound?

Does the compound exhibit activity against different cancer cell lines, infectious agents (bacterial, fungal, viral, parasitic), or inflammatory pathways?

What are the underlying mechanisms of action for any observed bioactivity?

Systematic investigation into these areas will provide a more complete picture of this compound's therapeutic potential, potentially revealing unexpected and valuable biological properties. Understanding the breadth of its bioactivities is essential for guiding further development and translational research. nih.govplos.org

Application of Omics Technologies (e.g., Transcriptomics) in this compound Research

Modern "omics" technologies offer powerful tools to elucidate the complex biological effects of a compound at a system-wide level. Transcriptomics, in particular, which is the study of the complete set of RNA transcripts in a cell, can provide profound insights into how this compound modulates cellular pathways and gene expression. innspub.netthecosa.org

By treating cells or tissues with this compound and subsequently analyzing their transcriptomes using techniques like RNA sequencing, researchers can identify which genes are upregulated or downregulated. innspub.netresearchgate.net This information helps in formulating hypotheses about the compound's mechanism of action, identifying potential biomarkers for its activity, and understanding its effects on cellular networks. longdom.orgmdpi.com Spatial transcriptomics is an advanced technique that could further map gene expression within the context of tissue architecture, revealing how the compound affects different cell types in their native environment. mdpi.comnih.govnih.gov This approach offers a more nuanced understanding compared to traditional methods that average gene expression across an entire tissue sample. mdpi.commdpi.com

The application of these technologies can revolutionize the understanding of a compound's biological impact, accelerating the journey from a novel molecule to a potential therapeutic agent. researchgate.netresearchgate.netzs.com

Table 1: Illustrative Transcriptomic Data Following this compound Treatment

Gene SymbolFunctionFold ChangeP-valuePotential Implication
GENE-AApoptosis Regulation+2.50.001Induction of programmed cell death
GENE-BInflammatory Response-3.00.005Anti-inflammatory effect
GENE-CCell Cycle Control+1.80.01Inhibition of cell proliferation
GENE-DMetabolic Pathway-2.20.002Alteration of cellular metabolism

This table presents hypothetical data to illustrate the type of results obtained from a transcriptomics study.

Chemoinformatic and Computational Drug Discovery Applications

Computer-Aided Drug Design (CADD) provides a powerful, cost-effective, and rapid approach to drug discovery and development. nih.govmdpi.com These computational tools can be instrumental in advancing this compound research by predicting its properties, identifying potential biological targets, and optimizing its structure for improved efficacy and reduced toxicity. nih.govdrugtargetreview.com

CADD methodologies are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). mdpi.com If the three-dimensional structure of a target protein is known, SBDD methods like molecular docking can be used to predict how this compound binds to it. mdpi.comnih.gov If the target structure is unknown, LBDD methods can be employed, using information from other molecules known to be active to build predictive models like pharmacophores or Quantitative Structure-Activity Relationships (QSAR). nih.govnih.gov

These computational approaches can be used to:

Screen large virtual libraries of compounds to identify molecules with similar properties to this compound.

Predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com

Guide the chemical synthesis of new analogs with enhanced activity or more favorable pharmacokinetic profiles. nih.gov

By integrating these in silico techniques, researchers can significantly accelerate the preclinical development phase for this compound, making the process more efficient and targeted. mdpi.comdrugtargetreview.com

Table 2: Computational Approaches in this compound Research

Computational MethodApplication for this compoundObjective
Molecular DockingPredict binding mode to potential target proteins.Target identification and validation.
Virtual ScreeningIdentify other molecules with similar predicted activity.Hit expansion and scaffold hopping.
QSAR ModelingRelate chemical structure to biological activity.Predict activity of new analogs.
ADMET PredictionEstimate pharmacokinetic and toxicity profiles.Early-stage risk assessment and lead optimization. mdpi.com

Sustainable Sourcing and Production Methodologies

For any natural product with therapeutic potential, establishing a sustainable and reliable supply chain is paramount. Sustainable sourcing ensures that the procurement of raw materials is environmentally and socially responsible, as well as economically viable. worldfavor.comwikipedia.orgutk.edu Over-harvesting of the source organism for this compound could lead to ecological disruption and an unreliable supply.

Future research must therefore focus on alternative and sustainable production methods. Key strategies include:

Total Synthesis: Developing a commercially viable, scalable chemical synthesis route. While often challenging for complex natural products, this method provides a consistent and high-purity supply independent of the natural source.

Semi-synthesis: Modifying a more abundant, structurally related natural precursor to produce this compound.

Biotechnology: Exploring the biosynthesis of the compound. This could involve identifying the genes and enzymes responsible for its production in the source organism and transferring them to a microbial host (like yeast or E. coli) for large-scale fermentation.

Cultivation: If the source is a plant, developing agricultural practices for its sustainable cultivation to ensure a consistent supply without depleting wild populations.

Adopting these methodologies is not only an ethical imperative but also a strategic business decision that mitigates supply chain risks and aligns with growing global demands for sustainable practices. thecosa.orgutk.edusupplychainbrain.com

Conclusion

Summary of Key Research Findings on Cissaglaberrimine

This compound is a novel aporphine (B1220529) alkaloid that has been isolated from the stems and leaves of the plant Cissampelos glaberrima researchgate.net. Spectroscopic analysis has successfully established its chemical structure as 1,2-methylenedioxy-3-hydroxyaporphine researchgate.net. The isolation of this compound is a notable finding in the phytochemical investigation of the Menispermaceae family, to which Cissampelos glaberrima belongs acs.orgacs.org.

Research has primarily focused on the identification and structural elucidation of this compound alongside other alkaloids present in Cissampelos glaberrima, such as magnoflorine and oxobuxifoline researchgate.net. The genus Cissampelos is recognized for being a rich source of various types of alkaloids, including bisbenzylisoquinoline and aporphine alkaloids, which have demonstrated a range of biological activities researchgate.netresearchgate.net. While specific biological activities of this compound are not extensively detailed in the available literature, its classification as an aporphine alkaloid suggests potential areas for future pharmacological investigation acs.orgtheses.cz.

Remaining Knowledge Gaps and Challenges in this compound Research

Despite its successful isolation and structural characterization, significant knowledge gaps remain in the research of this compound. A primary challenge is the lack of comprehensive studies on its biological activities and pharmacological properties. While related alkaloids from the Cissampelos genus have shown promising antiviral, immunomodulatory, and anti-inflammatory effects, the specific bioactivity of this compound has yet to be thoroughly investigated researchgate.netnih.govfrontiersin.orgnih.gov.

Furthermore, there is a notable absence of information regarding the mechanism of action through which this compound might exert any biological effects. Understanding its molecular targets is a critical next step for any potential therapeutic applications. The total synthesis of this compound has also not been extensively reported, which presents a challenge for producing larger quantities for in-depth biological screening and preclinical studies. Overcoming these hurdles will be crucial for unlocking the full scientific and potential medicinal value of this natural compound.

Broader Implications for Natural Product Research and Discovery

The discovery of this compound from Cissampelos glaberrima underscores the continued importance of exploring the chemical diversity of medicinal plants for the discovery of novel compounds researchgate.netdntb.gov.ua. It highlights the potential of the Cissampelos genus as a valuable source of unique alkaloid structures that could serve as templates for the development of new therapeutic agents researchgate.net.

The study of this compound and other natural products from this genus contributes to the broader understanding of the biosynthesis of alkaloids and their ecological roles. Moreover, the challenges encountered in this compound research, such as the need for more extensive biological evaluation and sustainable supply strategies, are reflective of common hurdles in the field of natural product drug discovery. Addressing these challenges through interdisciplinary collaboration, including phytochemistry, pharmacology, and synthetic chemistry, will be essential for translating the discovery of novel natural compounds like this compound into tangible benefits for human health.

Q & A

Basic: What are the primary methodologies for isolating Cissaglaberrimine from Cissampelos glaberrima?

This compound, an aporphine alkaloid, is typically isolated via solvent extraction followed by chromatographic purification. Common steps include:

  • Plant Material Preparation : Dried aerial parts are ground and subjected to maceration in ethanol or methanol to extract alkaloids .
  • Column Chromatography : Silica gel or Sephadex columns are used to separate alkaloid fractions, with elution monitored via TLC or HPLC.
  • Structural Confirmation : Isolated compounds are characterized using NMR (¹H, ¹³C) and mass spectrometry. Ensure purity via HPLC (>95%) before pharmacological testing .

Basic: How can researchers validate the structural identity of newly isolated this compound?

Validation requires a multi-technique approach:

  • Spectroscopic Analysis : Compare ¹H and ¹³C NMR data with published values (e.g., Barbosa-Filho et al., 1997) to confirm stereochemistry and functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₉H₂₁NO₃ for this compound).
  • X-ray Crystallography (if feasible): Resolves absolute configuration. Report deviations from literature data in supplementary materials to aid reproducibility .

Intermediate: What experimental designs are optimal for assessing this compound’s bioactivity in vitro?

Design studies using FINER criteria (Feasible, Novel, Ethical, Relevant):

  • Dose-Response Assays : Test concentrations (e.g., 10–100 µM) in triplicate, using positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Cell Line Selection : Use pharmacologically relevant lines (e.g., cancer lines for antiproliferative studies).
  • Mechanistic Probes : Combine with ROS detection kits or apoptosis markers (Annexin V/PI staining). Validate findings with statistical tools (ANOVA, p < 0.05) .

Intermediate: How should contradictions in pharmacological data (e.g., varying IC₅₀ values) be addressed?

Resolve discrepancies through:

  • Source Verification : Confirm plant authenticity via DNA barcoding or voucher specimens to rule out misidentification .
  • Experimental Reproducibility : Standardize protocols (e.g., incubation time, serum concentration in cell culture) across labs .
  • Meta-Analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, assay sensitivity) .

Advanced: What strategies are recommended for synthesizing this compound derivatives with enhanced bioavailability?

Derivatization requires a structure-activity relationship (SAR) approach:

  • Functional Group Modification : Introduce hydroxyl or methyl groups at C-1 or C-2 positions to alter lipophilicity (logP) and solubility .
  • Prodrug Design : Attach ester moieties to improve absorption. Validate stability via simulated gastric fluid assays.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., dopamine receptors) .

Advanced: How can researchers investigate this compound’s ecological role in Cissampelos glaberrima?

Apply multi-disciplinary frameworks :

  • Ecochemical Sampling : Analyze alkaloid concentrations across seasons and plant tissues (leaves vs. roots) using LC-MS .
  • Insect Bioassays : Test antifeedant effects on herbivores (e.g., Spodoptera littoralis) in controlled feeding trials.
  • Gene Expression Analysis : Use RNA-seq to identify biosynthetic genes (e.g., tyrosine decarboxylase) upregulated under stress conditions .

Methodological: What statistical approaches are critical for analyzing dose-dependent cytotoxicity data?

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism) to calculate IC₅₀ values .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Multivariate Analysis : Use PCA or hierarchical clustering to compare bioactivity across derivatives .

Methodological: How to ensure compliance with ethical guidelines when studying this compound’s toxicity in animal models?

  • Institutional Approval : Submit protocols to ethics committees (e.g., IACUC) with justification for sample sizes and humane endpoints .
  • ARRIVE Guidelines : Report animal strain, housing conditions, and randomization methods in detail .
  • Data Transparency : Share raw data (e.g., survival rates, organ weights) in open-access repositories .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.